6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one is a complex organic compound with significant potential in pharmaceutical research. Its systematic name reflects its intricate structure, which includes a piperazine moiety and a pyridazinone core. The compound is classified under the category of pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms.
The compound is identified by the CAS number 921517-14-8 and has a molecular formula of C23H23ClN4O3, with a molecular weight of approximately 438.9 g/mol. It is primarily sourced from chemical suppliers and research databases, such as PubChem and ChemSrc, which provide detailed information regarding its structure and properties .
The synthesis of 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step reactions that may include:
Technical details about specific reagents, conditions (temperature, pressure), and solvents used in these reactions are critical for optimizing yields and purities .
The molecular structure of 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one features:
This structural complexity contributes to its biological activity and interaction with various biological targets .
The compound's structural data includes:
InChI=1S/C23H23ClN4O3/c1-30-19-15-20(28)27(16-7-3-2-4-8-16)24-21(19)22(29)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23/h2-10,15H,11-14H2,1H3 .The compound can participate in various chemical reactions typical for piperazine and pyridazinone derivatives:
Technical details regarding reaction conditions such as catalysts, solvents, and temperatures are essential for successful transformations .
The mechanism of action for 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one is largely dependent on its interactions with biological targets:
Data on binding affinities, efficacy, and selectivity against various targets would enhance understanding of its pharmacological profile .
While specific physical properties such as density and boiling point are not provided, typical characteristics include:
Chemical properties include:
Relevant data from stability studies and solubility tests would provide insights into handling and storage conditions .
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one has potential applications in:
Further exploration into its biological effects could lead to significant advancements in medicinal chemistry .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7